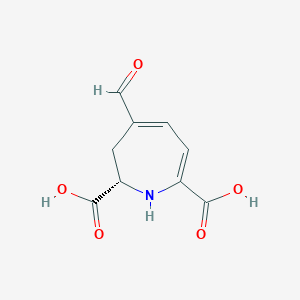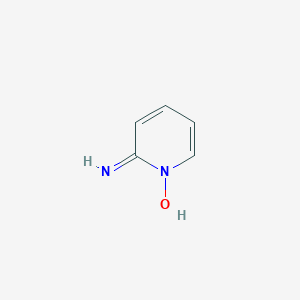
8-Amino-2'-deoxyadenosine
Übersicht
Beschreibung
8-Amino-2’-deoxyadenosine is an antineoplastic compound that shows proficiency in hampering the enhancement of DNA and RNA . It is a derivative of the nucleoside adenosine .
Synthesis Analysis
The synthesis of 8-Amino-2’-deoxyadenosine involves the behavior of 8-azido-2’-deoxyadenosine and 8-bromo-2’-deoxyadenosine in aqueous solutions of ammonia and primary and secondary amines. Unexpectedly, 8-Azido-2’-deoxyadenosine is converted to 8-amino-2’-deoxyadenosine in excellent yields .Molecular Structure Analysis
The molecular formula of 8-Amino-2’-deoxyadenosine is C10H14N6O3 . The structure includes a purine nucleoside analog .Chemical Reactions Analysis
The chemical reactions involving 8-Amino-2’-deoxyadenosine are primarily related to its conversion from 8-azido-2’-deoxyadenosine. This conversion occurs in aqueous solutions of ammonia and primary and secondary amines .Physical And Chemical Properties Analysis
The molecular weight of 8-Amino-2’-deoxyadenosine is 266.26 g/mol . It has a boiling point of 698.2±65.0°C and a density of 2.08±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
DNA Damage and Repair
8-Amino-2’-deoxyadenosine plays a significant role in the study of DNA damage and repair . It is used to understand the mutagenicities of products generated by oxidizing 2’-deoxyadenosine 5’-triphosphate . It also helps in characterizing cross-linking between nucleosides in opposite strands of DNA .
Drug Development
8-Amino-2’-deoxyadenosine analogs are being used as drugs for various diseases . Some analogs at the C8 position induced delayed polymerization arrest during HIV-1 reverse transcription .
Energy Source for Cells
2’-Deoxyadenosine, a close relative of 8-Amino-2’-deoxyadenosine, is used by some cells as an energy source under energy stress conditions . It also affects cAMP levels .
Base Pairing Properties
Theoretical calculations on double and triple helices containing 8-amino-2’-deoxyadenosine were made to analyze the possible differences in base pairing properties between 8-aminoadenine and adenine . These calculations indicate a strong preferential stabilization of the triplex over the duplex when adenine is replaced by 8-aminoadenine .
Triple Helix Stabilization
When oligonucleotides carrying 8-aminoadenine are used, very stable triple helical structures can be observed even at neutral pH . Biological applications of triple helices could benefit from the use of 8-aminoadenine derivatives .
Adenosine Deaminase Inhibition
Adenosine deaminase (ADA) irreversibly converts adenosine to inosine or 2’-deoxyadenosine to 2’-deoxyinosine . The inhibition of ADA, which involves 2’-deoxyadenosine, is being explored for therapeutic applications .
Wirkmechanismus
Target of Action
8-Amino-2’-deoxyadenosine is a purine nucleoside analog . The primary targets of this compound are indolent lymphoid malignancies . These malignancies are a group of slow-growing lymphomas and leukemias. The compound’s antitumor activity is broad, targeting these malignancies to inhibit their growth and proliferation .
Mode of Action
The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . Apoptosis is a process of programmed cell death that occurs in multicellular organisms, which is a crucial mechanism in cancer treatment. By inhibiting DNA synthesis, the compound prevents the replication of cancer cells, thereby limiting their growth and spread .
Biochemical Pathways
The biosynthesis pathways of 8-Amino-2’-deoxyadenosine in actinomycetes and fungi hosts have been revealed . A gene cluster exists in Actinomadura sp. ATCC39365 that can synthesize 8-Amino-2’-deoxyadenosine . The compound is also involved in the purine metabolism pathway, where it irreversibly converts adenosine to inosine .
Pharmacokinetics
It is known that the compound has broad antitumor activity, suggesting that it has good bioavailability
Result of Action
The result of the action of 8-Amino-2’-deoxyadenosine is the inhibition of the growth and proliferation of indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, the compound can effectively limit the spread of these malignancies .
Action Environment
The action of 8-Amino-2’-deoxyadenosine is influenced by the environment in which it is present. For example, studies have shown that triple-helix-forming oligos (TFO) containing 8-amino-dA form stable helices at a neutral pH, instead of under acidic conditions . This suggests that the pH of the environment can influence the stability and efficacy of the compound.
Eigenschaften
IUPAC Name |
(2R,3S,5R)-5-(6,8-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c11-8-7-9(14-3-13-8)16(10(12)15-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,15)(H2,11,13,14)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQCCEUMCUSZKM-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2N)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2N)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Amino-2'-deoxyadenosine | |
CAS RN |
13389-09-8 | |
| Record name | 8-Amino-2'-deoxyadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013389098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 8-amino-2'-deoxyadenosine differ from regular adenosine in terms of base pairing, and what are the implications of this difference?
A1: 8-amino-2'-deoxyadenosine (8-amino-dA) exhibits distinct base pairing properties compared to its natural counterpart, adenosine. Theoretical calculations suggest that the presence of the 8-amino group in 8-amino-dA leads to preferential stabilization of triple helix DNA structures over duplex formations []. This enhanced stability is particularly noticeable at neutral pH, where traditional DNA triplexes are less stable []. This characteristic makes 8-amino-dA a promising candidate for applications involving triple helix DNA, which could be beneficial in various biological contexts.
Q2: What is a notable base pairing mode observed for 8-amino-2'-deoxyadenosine with 2'-deoxythymidine, and what is its significance?
A2: Interestingly, 8-amino-2'-deoxyadenosine adopts a novel "reversed Hoogsteen" mode when pairing with 2'-deoxythymidine in low dielectric solvents []. This unconventional base pairing arrangement further expands the repertoire of interactions possible with 8-amino-dA, opening avenues for designing novel DNA duplexes and triplexes with enhanced properties [].
Q3: What makes 8-amino-2'-deoxyadenosine particularly useful in the context of oligonucleotide synthesis?
A3: The development of a protected phosphoramidite derivative of 8-amino-2'-deoxyadenosine has facilitated its incorporation into synthetic oligonucleotides using standard phosphoramidite chemistry []. This accessibility through established synthetic routes makes it a valuable tool for researchers exploring the properties and applications of modified DNA structures containing 8-amino-dA.
Q4: What is a convenient method for synthesizing 8-amino-2'-deoxyadenosine?
A4: A surprisingly effective method for synthesizing 8-amino-2'-deoxyadenosine involves reacting 8-azido-2'-deoxyadenosine with aqueous solutions of ammonia or primary and secondary amines []. This approach offers a high-yield route to 8-amino-2'-deoxyadenosine, simplifying its production and increasing its availability for research purposes [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



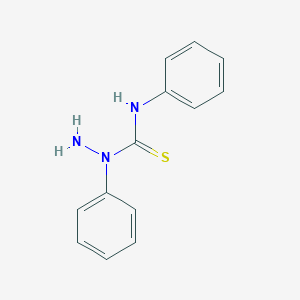
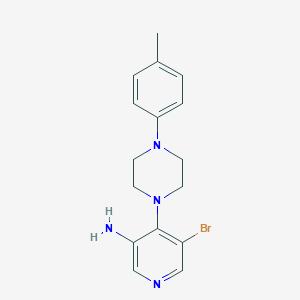

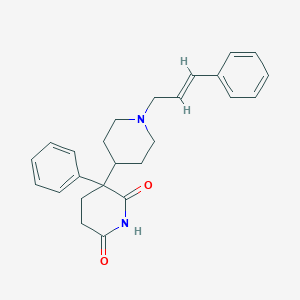



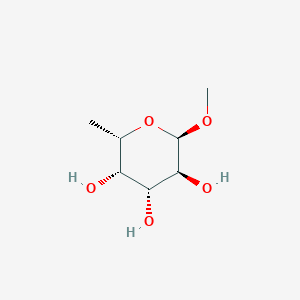


![1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione](/img/structure/B77017.png)
